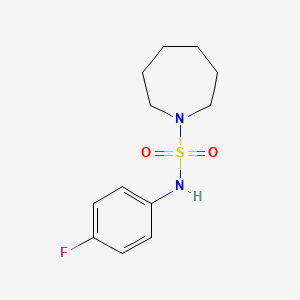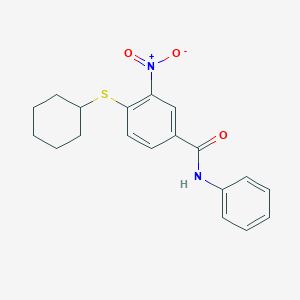
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide
Descripción general
Descripción
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexylsulfanyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide typically involves multiple steps. One common method starts with the nitration of N-phenylbenzamide to introduce the nitro group at the 3-position. This is followed by the introduction of the cyclohexylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzamide core.
Aplicaciones Científicas De Investigación
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In the case of anticancer properties, it might induce apoptosis or inhibit cell proliferation pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(benzylsulfanyl)-3-nitro-N-phenylbenzamide
- 4-(methylsulfanyl)-3-nitro-N-phenylbenzamide
- 4-(ethylsulfanyl)-3-nitro-N-phenylbenzamide
Uniqueness
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs
Propiedades
IUPAC Name |
4-cyclohexylsulfanyl-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(20-15-7-3-1-4-8-15)14-11-12-18(17(13-14)21(23)24)25-16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMOBOGDGVJUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3501590.png)
![2-{3-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3501599.png)
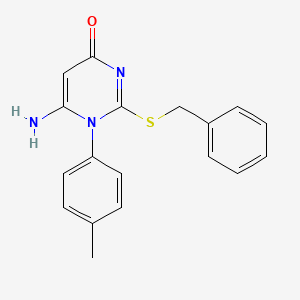
![7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3501608.png)
![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3501621.png)

![1-[2-[4-(2-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B3501636.png)
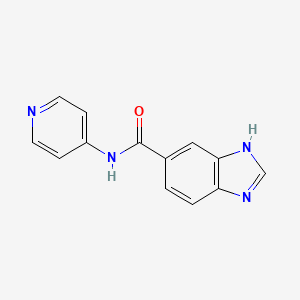
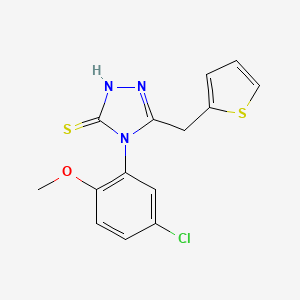
![Methyl 4-chloro-3-[[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3501655.png)
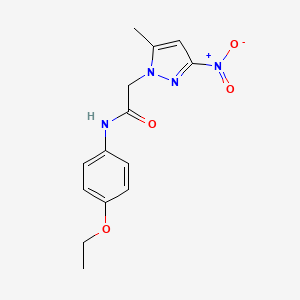
![6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one](/img/structure/B3501672.png)
![2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE](/img/structure/B3501677.png)
